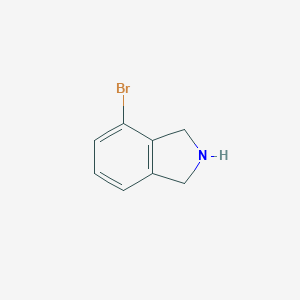

4-Bromoisoindoline

Description

Propriétés

IUPAC Name |

4-bromo-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXFGLZWKBYNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564161 | |

| Record name | 4-Bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-81-4 | |

| Record name | 4-Bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,3-dihydro-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromoisoindoline: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisoindoline is a halogenated heterocyclic compound that has garnered significant interest as a key building block in medicinal chemistry and drug discovery. Its rigid isoindoline scaffold, coupled with the reactive bromine substituent, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, with a particular focus on its hydrochloride salt, the commercially prevalent and more stable form. Furthermore, this guide details its emerging role in the development of novel therapeutics, particularly as a precursor to potent histone deacetylase (HDAC) inhibitors, and outlines relevant experimental protocols and signaling pathways.

Chemical Structure and Properties

This compound possesses a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring, with a bromine atom substituted at the 4-position of the isoindoline core. Due to the potential instability of the free base, it is most commonly supplied and handled as its hydrochloride salt.

Chemical Structure of this compound Hydrochloride:

Caption: 2D structure of this compound Hydrochloride.

Physicochemical Properties

The majority of available data pertains to this compound hydrochloride. The properties of the free base are not well-documented, likely due to its limited stability.

| Property | Value | Source |

| Chemical Formula | C₈H₈BrN (Free Base) C₈H₉BrClN (Hydrochloride) | [1][2] |

| Molecular Weight | 198.06 g/mol (Free Base) 234.52 g/mol (Hydrochloride) | [1][2] |

| CAS Number | 923590-95-8 (Hydrochloride) | [1][2] |

| Appearance | Off-white to yellow to pink to brown powder (Hydrochloride) | [3] |

| Melting Point | 269-274 °C (Hydrochloride) | [2] |

| Solubility | Soluble in water (Hydrochloride) | [4] |

| Storage | Inert atmosphere, room temperature (Hydrochloride) | [1] |

Spectroscopic Data

Synthesis of this compound Hydrochloride

A detailed, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible and commonly employed synthetic route would involve the reduction of 4-bromophthalimide. Phthalimides can be synthesized through various methods, including the condensation of phthalic anhydrides with primary amines.[5]

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound HCl.

Experimental Protocols

Protocol 2.2.1: Synthesis of 4-Bromophthalimide (General Procedure)

This protocol is adapted from general methods for phthalimide synthesis.[5]

-

To a solution of 4-bromophthalic anhydride (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or DMF), add a source of ammonia or a primary amine (1.0-1.2 eq).

-

Heat the reaction mixture to reflux for several hours until the reaction is complete, monitoring by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 4-bromophthalimide.

Protocol 2.2.2: Reduction of 4-Bromophthalimide to this compound (Proposed)

This is a generalized procedure for the reduction of phthalimides.

-

To a suspension of a reducing agent, such as zinc dust (excess) in concentrated hydrochloric acid, or lithium aluminum hydride (excess) in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere, add 4-bromophthalimide (1.0 eq) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent (e.g., by slow addition of water or an aqueous solution of sodium hydroxide for LiAlH₄).

-

Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound free base.

Protocol 2.2.3: Formation of this compound Hydrochloride

-

Dissolve the crude this compound free base in a minimal amount of a suitable dry organic solvent (e.g., diethyl ether, dioxane).

-

To this solution, add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the white precipitate by filtration, wash with the dry solvent, and dry under vacuum to yield this compound hydrochloride.

Protocol 2.2.4: Neutralization of this compound Hydrochloride to the Free Base

-

Dissolve this compound hydrochloride in water.

-

Cool the solution in an ice bath and add a saturated aqueous solution of a mild base (e.g., sodium bicarbonate, sodium carbonate) dropwise with stirring until the pH is basic (pH 8-9).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain this compound free base. Note: The free base may be less stable and should be used promptly or stored under an inert atmosphere at low temperature.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, with its most prominent application being the development of histone deacetylase (HDAC) inhibitors.[6] Isoindoline derivatives, in general, are recognized for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2]

Role as an Intermediate for HDAC Inhibitors

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[7] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, particularly cancer. HDAC inhibitors have emerged as a promising class of anticancer agents.[7] this compound provides a scaffold that can be readily functionalized to create potent and selective HDAC inhibitors. The bromine atom can be utilized for cross-coupling reactions to introduce various side chains, allowing for the exploration of structure-activity relationships.

Signaling Pathway of HDAC Inhibition

The anticancer effects of HDAC inhibitors are mediated through the hyperacetylation of both histone and non-histone proteins, leading to changes in gene expression and cellular function.

Caption: HDAC inhibition signaling pathway.

Safety and Handling

This compound hydrochloride is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2]

Hazard Statements (H-codes): H302, H315, H319, H335[2]

Precautionary Statements (P-codes): P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, primarily in its hydrochloride form, is a valuable and versatile building block for medicinal chemistry and drug discovery. Its utility as a precursor for the synthesis of HDAC inhibitors highlights its importance in the development of novel anticancer therapeutics. While detailed characterization data for the free base is limited, the stability and commercial availability of the hydrochloride salt make it an accessible starting material for a wide range of synthetic transformations. Further exploration of the biological activities of novel derivatives of this compound is a promising avenue for the discovery of new therapeutic agents.

References

- 1. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. mdpi.com [mdpi.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. mdpi.com [mdpi.com]

- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromoisoindoline (CAS Number: 923590-95-8): A Comprehensive Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoindoline, registered under CAS number 923590-95-8, is a halogenated heterocyclic building block that has garnered significant interest in medicinal chemistry. Its rigid isoindoline scaffold, combined with the reactive handle provided by the bromine substituent, makes it a valuable starting material for the synthesis of a diverse range of complex molecules. Notably, this compound has emerged as a key intermediate in the development of potent and selective histone deacetylase (HDAC) inhibitors, a promising class of therapeutic agents for the treatment of cancer and other diseases. This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the generation of novel drug candidates.

Chemical and Physical Properties

This compound is typically available as its hydrochloride salt, a more stable and handleable form of the parent amine. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 923590-95-8 | [1][2] |

| Molecular Formula | C₈H₈BrN (Free Base) | [1] |

| Molecular Weight | 198.06 g/mol (Free Base) | |

| Molecular Formula (HCl salt) | C₈H₈BrN·HCl | [1][2] |

| Molecular Weight (HCl salt) | 234.52 g/mol | [1][2] |

| Appearance | Off-white to yellow or brown powder | |

| Melting Point | 269-274 °C (HCl salt) | |

| Solubility | Soluble in polar organic solvents such as DMSO and methanol. | |

| Storage | Store at 2-8°C in a dry, well-ventilated place. |

Synthesis of this compound

Experimental Protocol: Reduction of 4-Bromoisoindolin-1-one

This protocol describes a general procedure for the reduction of a lactam to a cyclic amine using borane-tetrahydrofuran complex, a common and effective reducing agent for this transformation.

Materials:

-

4-Bromoisoindolin-1-one

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 6 M)

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry, inert gas-flushed round-bottom flask, add 4-Bromoisoindolin-1-one (1.0 equivalent).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (typically 2-3 equivalents of BH₃) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction progress should be monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of aqueous HCl.

-

Heat the mixture to reflux again for a short period to ensure complete hydrolysis of the borane-amine complex.

-

Cool the mixture to room temperature and basify with aqueous NaOH solution until a pH of >10 is reached.

-

Extract the aqueous layer with an organic solvent such as DCM or EtOAc.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography or by conversion to its hydrochloride salt. To prepare the HCl salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or EtOAc) and add a solution of HCl in the same or a miscible solvent. The resulting precipitate can be collected by filtration.

Chemical Reactivity and Applications in Drug Discovery

The chemical utility of this compound stems from its bifunctional nature, possessing both a nucleophilic secondary amine and a reactive aryl bromide moiety. This allows for sequential or orthogonal functionalization, making it a versatile scaffold for building molecular complexity.

Nucleophilic Substitution at the Nitrogen Atom

The secondary amine of the isoindoline ring is nucleophilic and can readily participate in reactions with various electrophiles. This allows for the introduction of a wide range of substituents at the 2-position, which is a common strategy in the development of isoindoline-based drug candidates.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of substituted isoindoline derivatives.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is particularly useful for introducing aryl or heteroaryl groups at the 4-position of the isoindoline core.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound (or its N-protected derivative)

-

Aryl or heteroaryl boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane/water, Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating mantle

Procedure:

-

To a Schlenk flask or sealed tube, add this compound (1.0 equivalent), the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Application in the Synthesis of HDAC Inhibitors

A significant application of this compound is in the synthesis of selective histone deacetylase (HDAC) inhibitors. Specifically, it serves as a key building block for a class of potent and selective HDAC11 inhibitors, the N-hydroxy-2-arylisoindoline-4-carboxamides.

The general pharmacophore for these inhibitors consists of three main components: a "cap" group that interacts with the surface of the enzyme, a "linker" region, and a "zinc-binding group" (ZBG) that chelates the zinc ion in the active site of the HDAC enzyme. In the case of N-hydroxy-2-arylisoindoline-4-carboxamides, the isoindoline core, derived from this compound, forms a crucial part of the linker and cap regions.

The synthesis of these inhibitors typically involves the N-arylation of a 4-carboxyisoindoline derivative, followed by amide coupling with hydroxylamine to install the zinc-binding hydroxamic acid moiety. The 4-bromo substituent on the starting material is strategically utilized to introduce further diversity into the "cap" region via cross-coupling reactions.

Quantitative Data: HDAC Inhibition

Derivatives of this compound have shown remarkable potency and selectivity as HDAC inhibitors. The following table summarizes the inhibitory activity (IC₅₀ values) of a representative N-hydroxy-2-arylisoindoline-4-carboxamide, FT895, against various HDAC isoforms.

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC11 (nM) | Reference(s) |

| FT895 | >5000 | >5000 | >5000 | >5000 | >5000 | 3 | [3] |

As the data indicates, FT895 exhibits exceptional selectivity for HDAC11, with over 1000-fold greater potency compared to other HDAC isoforms.[3] This high degree of selectivity is a critical attribute for a chemical probe or a potential therapeutic agent, as it can minimize off-target effects and associated toxicities.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its utility is particularly highlighted in the development of potent and selective HDAC inhibitors, where it serves as a key scaffold for engaging with the enzyme's active site and surface. The synthetic handles provided by the secondary amine and the aryl bromide allow for extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties. As research into novel therapeutics continues, this compound is poised to remain a critical tool for medicinal chemists and drug discovery professionals.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromoisoindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 4-Bromoisoindoline, a valuable heterocyclic building block in medicinal chemistry and materials science. This document outlines a robust two-step synthesis starting from 4-bromophthalic anhydride, followed by a thorough description of the analytical techniques used to confirm the structure and purity of the final product.

Proposed Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the formation of 4-bromophthalimide from 4-bromophthalic anhydride, followed by the reduction of the imide to the corresponding isoindoline.

Overall Reaction Scheme:

Caption: Proposed two-step synthesis of this compound.

1.1. Experimental Protocols

Step 1: Synthesis of 4-Bromophthalimide from 4-Bromophthalic Anhydride

This procedure details the formation of the intermediate, 4-bromophthalimide.

-

Materials and Reagents:

-

4-Bromophthalic anhydride

-

Urea

-

High-boiling point solvent (e.g., o-dichlorobenzene or neat)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-bromophthalic anhydride and urea in a 1:1.5 molar ratio.

-

Heat the mixture to 180-200 °C. The reaction can be performed neat or in a high-boiling point solvent.

-

Maintain the temperature and stir the reaction mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 4-bromophthalimide as a solid.

-

Step 2: Reduction of 4-Bromophthalimide to this compound

This section describes the reduction of the imide to the final product.

-

Materials and Reagents:

-

4-Bromophthalimide

-

Lithium aluminum hydride (LAH) or Borane tetrahydrofuran complex (BH3·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na2SO4)

-

Hydrochloric acid (HCl) in diethyl ether (for hydrochloride salt formation)

-

-

Procedure (using LAH):

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LAH (2.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-bromophthalimide (1 equivalent) in anhydrous THF to the LAH suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to 0 °C and quench the excess LAH by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

-

For the hydrochloride salt, dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether. The precipitate can be collected by filtration.

-

1.2. Data Presentation: Reagents and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 4-Bromophthalic anhydride | C8H3BrO3 | 227.01 | 1.0 |

| Urea | CH4N2O | 60.06 | 1.5 |

| 4-Bromophthalimide | C8H4BrNO2 | 226.03 | 1.0 (from step 1) |

| Lithium Aluminum Hydride | LiAlH4 | 37.95 | 2.5 |

| This compound | C8H8BrN | 198.06 | Product |

| This compound HCl | C8H9BrClN | 234.52 | Product Salt |

Characterization of this compound

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected and standard characterization data.

2.1. Physical Properties

| Property | Value | Citation |

| Appearance | Solid | [1][2] |

| Melting Point | 269-274 °C (for hydrochloride salt) | [1][2] |

| Molecular Formula | C8H8BrN (free base) | |

| Molecular Weight | 198.06 g/mol (free base) |

2.2. Spectroscopic Data (Predicted)

2.2.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | m | 3H | Aromatic protons |

| ~ 4.2 - 4.4 | s | 4H | CH₂ protons |

| ~ 2.0 - 2.5 | br s | 1H | NH proton |

2.2.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | Quaternary C (aromatic) |

| ~ 130 - 135 | CH (aromatic) |

| ~ 125 - 130 | CH (aromatic) |

| ~ 120 - 125 | C-Br (aromatic) |

| ~ 50 - 55 | CH₂ |

2.2.3. Mass Spectrometry (Electron Ionization - EI)

-

Molecular Ion (M⁺): Expected at m/z 197 and 199 in a ~1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Major Fragmentation Pattern: The primary fragmentation is expected to be the loss of a hydrogen atom to form a stable isoindolium cation, followed by potential ring fragmentation.

2.3. Characterization Workflow

The following diagram illustrates a standard workflow for the characterization of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

2.4. Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap mass analyzer to confirm the elemental composition.

-

-

Melting Point Determination:

-

Place a small amount of the crystalline solid (hydrochloride salt) into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

-

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers should adapt these protocols as necessary based on available laboratory equipment and safety procedures.

References

An In-depth Technical Guide to 4-Bromoisoindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromoisoindoline, a key intermediate in the synthesis of pharmacologically active compounds, particularly Histone Deacetylase (HDAC) inhibitors. This document outlines its chemical properties, a representative synthetic approach, and its role in the development of targeted therapeutics.

Core Molecular Data

This compound is most commonly available and utilized as its hydrochloride salt. The fundamental molecular and physical data for both the free base and the hydrochloride salt are summarized below.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₈H₈BrN | C₈H₈BrN · HCl |

| Molecular Weight | 198.06 g/mol | 234.52 g/mol [] |

| CAS Number | Not explicitly found | 923590-95-8[] |

| Synonyms | 4-Bromo-2,3-dihydro-1H-isoindole | 4-Bromo-1H-isoindoline hydrochloride |

| Physical Form | - | Solid[] |

| Melting Point | - | 269-274 °C[] |

Synthetic Protocols

Below is a conceptual two-step protocol for the synthesis of this compound, beginning with the bromination of o-xylene.

Step 1: Synthesis of 3-Bromo-α,α'-dibromo-o-xylene (Conceptual)

Objective: To introduce the bromine atom onto the aromatic ring and the benzylic positions.

Materials:

-

3-Bromo-o-xylene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (solvent)

Procedure:

-

A mixture of 3-bromo-o-xylene, N-bromosuccinimide (2.2 equivalents), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux with stirring under an inert atmosphere.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with aqueous sodium bisulfite solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 3-Bromo-α,α'-dibromo-o-xylene is purified by column chromatography.

Step 2: Synthesis of this compound (Conceptual)

Objective: To form the isoindoline ring via cyclization.

Materials:

-

3-Bromo-α,α'-dibromo-o-xylene

-

Ammonia (in a suitable solvent like methanol or as ammonium hydroxide)

-

Anhydrous potassium carbonate (base)

-

Acetonitrile (solvent)

Procedure:

-

To a solution of 3-Bromo-α,α'-dibromo-o-xylene in acetonitrile, anhydrous potassium carbonate is added.

-

A solution of ammonia in methanol is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the inorganic salts are filtered off.

-

The solvent is evaporated under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield crude this compound.

-

The product can be further purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Application in Drug Development: Precursor to HDAC Inhibitors

This compound hydrochloride serves as a crucial building block in the synthesis of isoindoline-based Histone Deacetylase (HDAC) inhibitors[][]. HDACs are a class of enzymes that play a critical role in the regulation of gene expression through the deacetylation of lysine residues on histone proteins. In various cancers, the dysregulation of HDAC activity leads to aberrant gene expression, promoting tumor growth and survival.

HDAC inhibitors function by blocking the active site of these enzymes, leading to the hyperacetylation of histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes. The general mechanism of action of HDAC inhibitors involves several downstream effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

Logical Workflow: From this compound to HDAC Inhibition

Caption: Workflow from this compound to cellular effects via HDAC inhibition.

Signaling Pathway of HDAC Inhibition

Caption: Simplified signaling pathway of HDAC inhibition leading to cell cycle arrest.

References

An In-depth Technical Guide to the Safety of 4-Bromoisoindoline

This document provides a comprehensive overview of the safety information for 4-Bromoisoindoline, with a primary focus on its hydrochloride salt (CAS No. 923590-95-8). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the associated hazards and safe handling procedures.

Chemical Identification and Physical Properties

This compound is a chemical intermediate used in scientific research, particularly in the preparation of isoindoline derivatives as potential HDAC inhibitors.[1] The most commonly available form is the hydrochloride salt.

Table 1: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 923590-95-8 | [2] |

| Molecular Formula | C₈H₈BrN · HCl | [2] |

| Molecular Weight | 234.52 g/mol | [2] |

| Form | Solid | [3] |

| Melting Point | 269-274 °C | [3] |

| Storage Temperature | 2-8°C | [3] |

| Flash Point | Not applicable | [2][3] |

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[2][3] The GHS hazard classifications are consistent across suppliers.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Code | Description |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |

The compound is designated with the signal word "Warning".[2][3] The target organ for its toxicity is the respiratory system.[2][3]

Caption: GHS hazard classification for this compound hydrochloride.

Toxicological Information

Detailed toxicological studies, such as LD50 or LC50 data, are not available in the reviewed safety data sheets.[4][5] The primary health hazards identified are irritation to the skin, eyes, and respiratory tract upon single exposure.[2][3]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety.

Handling:

-

Ventilation: Use only outdoors or in a well-ventilated area.[6][7]

-

Personal Contact: Avoid contact with skin, eyes, and personal clothing.[7] Avoid breathing dust, fumes, or vapors.[7][8]

-

Hygiene: Do not eat, drink, or smoke when using this product.[8] Wash hands and any exposed skin thoroughly after handling.[6][7] Contaminated work clothes should be laundered before reuse.[6]

Storage:

-

Conditions: Store in a cool, dry, well-ventilated place.[7] Keep the container tightly closed.[6][7] Recommended storage temperature is between 2-8°C.[3]

-

Incompatibilities: Avoid contamination of water, foodstuffs, and feed.[6] The material is noted as being light-sensitive.[6]

Personal Protective Equipment (PPE)

To prevent exposure, appropriate personal protective equipment must be worn.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source |

| Eye/Face Protection | Wear safety glasses with side-shields, safety goggles, or a face shield. | [4][9] |

| Skin Protection | Wear protective gloves (e.g., Nitrile rubber) and protective clothing. | [6][7][8] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [4] |

First-Aid Measures

In case of accidental exposure, immediate first-aid is necessary. The following diagram outlines the recommended procedures based on the route of exposure.

Caption: First-aid procedures for this compound exposure.

Source of First-Aid Information:[6][7][8]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

The substance is non-combustible and not considered a significant fire risk, though containers may burn.[6]

-

Suitable Extinguishing Media: Use water spray or carbon dioxide (CO2).[8]

-

Procedure: Cool fire-exposed containers with water spray from a protected location.[6]

Accidental Release:

-

Personal Precautions: Clear the area of personnel and move upwind.[6] Use personal protective equipment as described in Section 5. Avoid breathing vapors and contact with skin and eyes.[6]

-

Containment and Cleanup: Contain and absorb the spill with sand, earth, or other inert material.[6] Place the material in a suitable, labeled container for waste disposal.[6] Prevent the spillage from entering drains or waterways.[6]

Stability, Reactivity, and Disposal

-

Stability: The product is chemically stable under standard room temperature conditions.

-

Reactivity: No specific reactivity hazards have been identified.[6]

-

Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point, in accordance with local regulations.[6][7]

Ecological Information

There is no data available on the ecotoxicity of this compound, including its effects on fish, daphnia, or algae.[4][5] Its persistence, degradability, and bioaccumulative potential have not been determined.[4][5]

Experimental Protocols

The Safety Data Sheets (SDS) referenced in this guide provide summaries of hazard information. They do not contain detailed experimental protocols or the primary data from which the safety and toxicological parameters were derived. For such information, direct consultation of toxicological databases or primary scientific literature would be required.

References

- 1. 4-BROMO-ISOINDOLINE HCL | 923590-95-8 [chemicalbook.com]

- 2. This compound hydrochloride 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 95 923590-95-8 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. capotchem.com [capotchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. aksci.com [aksci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. gcrec.ifas.ufl.edu [gcrec.ifas.ufl.edu]

Spectroscopic Profile of 4-Bromoisoindoline: A Technical Overview

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing an overview of the available spectroscopic data for the heterocyclic compound 4-Bromoisoindoline. While a complete, publicly available dataset of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) for this compound is not readily found in the scientific literature or common databases, this document summarizes the known information and provides general expectations for its spectroscopic characterization.

Introduction to this compound

This compound is a halogenated derivative of isoindoline, a bicyclic secondary amine. The presence of the bromine atom on the benzene ring and the isoindoline core makes it a valuable building block in medicinal chemistry and materials science. The characterization of this compound is crucial for confirming its identity and purity in synthetic processes. Spectroscopic methods are the primary means for such characterization.

Challenges in Data Acquisition

A comprehensive search of scientific databases and literature reveals a scarcity of publicly archived spectroscopic data specifically for this compound. While data for related compounds such as 4-Bromoindole and 4-Bromoisoquinoline are available, direct spectral data for this compound remains elusive. Commercial suppliers of this compound hydrochloride confirm its identity via methods like IR spectroscopy, but the detailed data is often not publicly disclosed.

Expected Spectroscopic Data

Based on the structure of this compound, the following are general predictions for its spectroscopic data. It is important to note that these are expected values and have not been confirmed by published experimental data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons on the saturated five-membered ring. The aromatic region would likely display a complex splitting pattern due to the bromine substituent. The two methylene groups of the isoindoline core (at positions 1 and 3) would be expected to show distinct signals, likely as singlets or coupled multiplets, in the aliphatic region of the spectrum. The N-H proton would likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum should reveal eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine would be expected to have a chemical shift in the range of 110-120 ppm. The chemical shifts of the other aromatic carbons would also be influenced by the bromine atom. The two methylene carbons would appear in the aliphatic region, typically between 40 and 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations, aromatic C-H stretching, aliphatic C-H stretching, C=C stretching from the aromatic ring, and a C-Br stretching vibration at a lower wavenumber.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) would be expected for the molecular ion peak and any bromine-containing fragments.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of this compound are not available in the public domain. However, standard procedures for each technique would be followed.

-

NMR Spectroscopy: Samples would typically be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

IR Spectroscopy: The spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet, a thin film, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: A variety of ionization techniques could be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate the mass spectrum.

Data Summary

Due to the lack of available quantitative data, a detailed tabular summary cannot be provided at this time. Researchers who synthesize or acquire this compound are encouraged to perform full spectroscopic characterization and, if possible, deposit the data in a public repository to aid future scientific endeavors.

Visualizing Spectroscopic Analysis

To illustrate the general workflow and concepts involved in the spectroscopic analysis of a chemical compound like this compound, the following diagrams are provided.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Relationship between the chemical structure of this compound and the information obtained from different spectroscopic techniques.

An In-depth Technical Guide to the Solubility of 4-Bromoisoindoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromoisoindoline in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes information from analogous compounds and outlines a robust experimental protocol for determining its solubility.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily dictated by its molecular structure, including its polarity and ability to form intermolecular bonds. This compound possesses both polar (the secondary amine group) and nonpolar (the aromatic ring and the bromine atom) characteristics. This dual nature suggests a varied solubility profile across different types of organic solvents. Based on the general principle of "like dissolves like" and data for structurally similar compounds like halogenated anilines, the following qualitative solubility is anticipated.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can effectively solvate the polar amine group and interact with the aromatic ring through dipole-dipole interactions. DMSO is recognized as a powerful and highly polar organic solvent capable of dissolving a wide range of compounds[1][2]. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The amine group in this compound can act as a hydrogen bond acceptor, and to a lesser extent, a donor, allowing for favorable interactions with protic solvents. The solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds and are expected to readily dissolve this compound due to favorable dipole-dipole interactions[3]. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than alcohols but can still engage in hydrogen bonding with the amine group. THF is generally a better solvent than diethyl ether for moderately polar compounds. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of this compound will have favorable π-π stacking interactions with aromatic solvents. |

| Nonpolar | Hexane, Cyclohexane | Low | The significant polarity of the amine group is expected to limit solubility in nonpolar aliphatic solvents. |

It is important to note that the hydrochloride salt of this compound is reported to be soluble in water[4][5]. The freebase form, which is the subject of this guide, will exhibit significantly different solubility in aqueous media, likely being poorly soluble.

Experimental Protocol for Solubility Determination

The following is a generalized experimental procedure for determining the solubility of a solid organic compound such as this compound. This protocol is based on standard laboratory techniques for solubility assessment[6][7][8][9].

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMSO, Methanol, Ethanol, Dichloromethane, Toluene, Hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Analyte Addition: Accurately weigh a specific amount of this compound (e.g., 10 mg) and add it to each labeled test tube.

-

Solvent Addition: Add a measured volume of the respective solvent (e.g., 1 mL) to each test tube.

-

Mixing: Vigorously agitate the mixture in each test tube using a vortex mixer for a predetermined time (e.g., 1-2 minutes) at a controlled temperature (typically ambient temperature).

-

Observation: After mixing, visually inspect each tube to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Semi-Quantitative Determination (Optional): For solvents in which the compound is found to be soluble, further additions of the solute can be made in known increments until saturation is reached (i.e., solid material remains undissolved after thorough mixing). This will provide an approximate solubility value (e.g., in mg/mL).

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in a typical solubility determination experiment.

Caption: A flowchart of the experimental workflow for determining solubility.

References

- 1. gchemglobal.com [gchemglobal.com]

- 2. scribd.com [scribd.com]

- 3. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromoisoindoline Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and utilization of 4-bromoisoindoline derivatives, valuable scaffolds in the discovery of novel therapeutics. The protocols detailed below, along with the accompanying data and pathway diagrams, are intended to facilitate the exploration of this chemical space, particularly in the context of developing potent and selective Histone Deacetylase (HDAC) inhibitors.

Introduction

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a bromine atom at the 4-position provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the generation of diverse libraries of compounds for drug screening. Notably, this compound hydrochloride is a key building block in the synthesis of isoindoline-based HDAC inhibitors, a class of drugs that has shown significant promise in oncology and other therapeutic areas.[1]

Synthesis of this compound Precursors and Derivatives

A common and efficient route to this compound derivatives commences with the synthesis of 4-bromoisoindolin-1-one. This intermediate can be prepared from readily available starting materials and subsequently converted to the desired this compound.

Protocol 1: Synthesis of 4-Bromoisoindolin-1-one

This protocol describes a facile, one-pot synthesis of 4-bromoisoindolin-1-one from 3-bromo-2-(bromomethyl)benzonitrile.[2]

Materials:

-

3-Bromo-2-(bromomethyl)benzonitrile

-

Aqueous ammonia (30%)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

2M Citric acid

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-bromo-2-(bromomethyl)benzonitrile (e.g., 2.75 g, 10.0 mmol) in THF (70 mL) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add 30% aqueous ammonia (10 mL) to the cooled solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 18 hours.

-

Remove the THF by rotary evaporation under reduced pressure.

-

Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 9:1 DCM/MeOH) to afford pure 4-bromoisoindolin-1-one.[3]

Expected Yield: Approximately 80%.[3]

Protocol 2: Synthesis of this compound Hydrochloride (Proposed)

Materials:

-

4-Bromoisoindolin-1-one

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure (Proposed):

-

Reduction: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0°C.

-

Slowly add a solution of 4-bromoisoindolin-1-one in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

-

Work-up: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or isopropanol.

-

Add a solution of HCl in the same solvent dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to obtain this compound hydrochloride.

Application in Drug Discovery: Isoindoline-Based HDAC Inhibitors

This compound serves as a key scaffold for the development of potent and selective HDAC inhibitors. The general structure of these inhibitors consists of a "cap" group that interacts with the surface of the enzyme, a "linker" region, and a "zinc-binding group" (ZBG) that chelates the zinc ion in the active site of the HDAC enzyme.

The this compound moiety can be functionalized at the nitrogen atom to introduce various linker and ZBG groups, allowing for the fine-tuning of inhibitory activity and selectivity against different HDAC isoforms.

Structure-Activity Relationship (SAR) of Isoindoline-Based HDAC Inhibitors

Studies on isoindoline-based HDAC inhibitors have revealed key structural features that influence their potency and selectivity.

| Compound Moiety | Modification | Impact on Activity |

| Cap Group | Introduction of aromatic or heterocyclic groups on the isoindoline core | Can significantly enhance potency and influence isoform selectivity. |

| Linker | Variation in length and rigidity | Affects the optimal positioning of the ZBG in the active site. |

| Zinc-Binding Group | Typically a hydroxamic acid, but other groups can be used | Crucial for potent inhibition by chelating the active site zinc ion. |

Several isoindoline-based hydroxamates have demonstrated low nanomolar IC50 values against HDAC1 and sub-micromolar anti-proliferative activity against cancer cell lines.[4]

Quantitative Data Summary

The following table summarizes representative data for isoindoline-based HDAC inhibitors, highlighting their potential in cancer therapy.

| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative Activity (µM) |

| Isoindoline-based Hydroxamate Analog | HDAC1 | Low nanomolar | HCT116 (Colon Cancer) | Sub-micromolar |

Note: Specific IC50 and anti-proliferative values for this compound derivatives were not available in the provided search results, but the data for related isoindoline compounds are highly encouraging.

Experimental Workflow and Signaling Pathway

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of this compound derivatives and their evaluation as HDAC inhibitors.

References

Application Notes: 4-Bromoisoindoline as a Versatile Precursor for Novel Histone Deacetylase (HDAC) Inhibitors

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2] Consequently, the development of HDAC inhibitors (HDACis) has emerged as a promising therapeutic strategy.[2]

A common pharmacophore model for HDAC inhibitors includes three key features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[1][3] The isoindoline scaffold has emerged as a valuable cap group in the design of novel HDACis. Its rigid, bicyclic structure allows for the precise orientation of substituents to optimize interactions with the HDAC enzyme surface.

4-Bromoisoindoline is a particularly useful precursor for the synthesis of isoindoline-based HDAC inhibitors. The bromine atom at the 4-position serves as a versatile synthetic handle, enabling the introduction of a wide variety of functional groups through well-established cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This modularity allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective HDAC inhibitors. One chemical supplier, BOC Sciences, notes that this compound hydrochloride is specifically used in the preparation of isoindolines as HDAC inhibitors.

This document provides detailed application notes and protocols for the use of this compound as a precursor to synthesize and evaluate a putative novel HDAC inhibitor, hereafter referred to as Iso-HDACi-1.

Proposed Synthesis of a Novel HDAC Inhibitor (Iso-HDACi-1) from this compound

The following section outlines a proposed synthetic route to a novel isoindoline-based HDAC inhibitor, Iso-HDACi-1. The synthesis involves a key Suzuki-Miyaura cross-coupling reaction to install the linker and zinc-binding group precursor, followed by functional group manipulations to yield the final hydroxamic acid.

Synthetic Scheme

Caption: Proposed synthetic workflow for Iso-HDACi-1.

Experimental Protocol: Synthesis of Iso-HDACi-1

Step 1: Suzuki-Miyaura Coupling to form Methyl 4-(isoindolin-4-yl)benzoate (Intermediate Ester)

-

To a dried round-bottom flask, add this compound (1.0 eq), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane and water (4:1 v/v).

-

Degas the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the intermediate ester.

Step 2: Saponification to form 4-(Isoindolin-4-yl)benzoic Acid (Intermediate Carboxylic Acid)

-

Dissolve the intermediate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate carboxylic acid.

Step 3: Hydroxamic Acid Formation to yield Iso-HDACi-1

-

Dissolve the intermediate carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature.

-

Add O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.5 eq) and continue stirring at room temperature for 12 hours.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Dissolve the crude intermediate in methanol and add 4 M HCl in 1,4-dioxane.

-

Stir at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure and purify by preparative HPLC to obtain Iso-HDACi-1.

Biological Evaluation of Iso-HDACi-1

The following protocols describe standard assays to evaluate the biological activity of the newly synthesized compound as an HDAC inhibitor.

In Vitro HDAC Enzymatic Assay

This assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform.

Protocol:

-

Prepare a reaction buffer containing Tris-HCl, NaCl, and KCl.

-

Add the recombinant human HDAC enzyme (e.g., HDAC1, HDAC6) to the buffer.

-

Add the test compound (Iso-HDACi-1) at various concentrations. Include a positive control (e.g., SAHA) and a negative control (DMSO).

-

Pre-incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding a fluorogenic HDAC substrate.

-

Incubate for 60 minutes at 37 °C.

-

Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a releasing agent.

-

Incubate for 20 minutes at room temperature to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

Cellular Acetylation Assay (Western Blot)

This assay determines if the compound can induce hyperacetylation of histone and non-histone proteins in cells, a hallmark of HDAC inhibition.

Protocol:

-

Seed human cancer cells (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Iso-HDACi-1 for 24 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against acetylated-histone H3, acetylated-α-tubulin, and a loading control (e.g., GAPDH) overnight at 4 °C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein acetylation.

Cell Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative effect of the compound on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with a serial dilution of Iso-HDACi-1 for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

The following tables present hypothetical data for the biological evaluation of Iso-HDACi-1, based on typical results for isoindoline-based HDAC inhibitors.

Table 1: In Vitro HDAC Inhibitory Activity of Iso-HDACi-1

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |

| Iso-HDACi-1 | 15 | 25 | 150 | 5 |

| SAHA (Control) | 20 | 30 | 100 | 10 |

Table 2: Anti-proliferative Activity of Iso-HDACi-1

| Cell Line | Histology | GI50 (µM) |

| HCT116 | Colon Carcinoma | 0.8 |

| HeLa | Cervical Carcinoma | 1.2 |

| A549 | Lung Carcinoma | 2.5 |

Signaling Pathway Affected by HDAC Inhibition

HDAC inhibitors exert their anti-cancer effects through the modulation of various signaling pathways. By inducing hyperacetylation of histones, they alter gene expression, leading to the upregulation of tumor suppressor genes (e.g., p21) and the downregulation of oncogenes. Hyperacetylation of non-histone proteins, such as transcription factors (e.g., p53) and chaperone proteins, also contributes to their therapeutic effects.[4] This can lead to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[4]

Caption: General signaling cascade initiated by HDAC inhibition.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel isoindoline-based HDAC inhibitors. The protocols and data presented herein provide a framework for the design, synthesis, and biological evaluation of such compounds. The modular nature of the synthesis allows for extensive SAR studies to optimize potency and selectivity, paving the way for the development of next-generation epigenetic therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent developments of HDAC inhibitors: Emerging indications and novel molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reaction of 4-Bromoisoindoline with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoindoline is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of a wide array of functionalized molecules. The presence of a bromine atom at the 4-position of the isoindoline core allows for a variety of substitution reactions, particularly palladium- and copper-catalyzed cross-coupling reactions, to introduce diverse functionalities. This document provides detailed application notes and experimental protocols for the reaction of this compound with common nucleophiles, including amines, boronic acids, terminal alkynes, and phenols.

The methodologies described herein are based on established catalytic systems such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Ullmann condensation. These reactions provide reliable and efficient pathways to generate novel 4-substituted isoindoline derivatives, which are of significant interest in the development of new therapeutic agents and functional materials.

I. Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction is highly versatile, tolerating a wide range of primary and secondary amines as nucleophiles.

Signaling Pathway Diagram

Caption: Catalytic cycle of the Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.

Materials:

-

This compound hydrochloride

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, DavePhos, XPhos)

-

Base (e.g., Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu))

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

Procedure:

-

To an oven-dried Schlenk tube, add this compound hydrochloride (1.0 equiv.), the amine (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ at 2-5 mol% or Pd₂(dba)₃ at 1-2.5 mol%), the phosphine ligand (e.g., Xantphos at 4-10 mol%), and the base (e.g., Cs₂CO₃ at 2.0-3.0 equiv.).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

| Nucleophile (Amine) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 1-3 | ~85-95 |

| Morpholine | Pd(OAc)₂ (5) | DavePhos (10) | NaOtBu (2.0) | Toluene | 100 | 12 | ~80-90 |

| Benzylamine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 1 | ~90 |

| Glycine methyl ester | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 1.5 | ~88 |

II. Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

Experimental Workflow Diagram

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound hydrochloride

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol)

Procedure:

-

In a Schlenk flask, combine this compound hydrochloride (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol%), and the base (e.g., K₂CO₃ at 2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).

-

Heat the reaction mixture to 80-120 °C and stir vigorously.

-

Monitor the reaction's progress using TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Add water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography.

Quantitative Data

| Nucleophile (Boronic Acid) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | ~80-90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Toluene/EtOH | 110 | 12 | ~85-95 |

| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | DMF/H₂O | 100 | 16 | ~70-80 |

III. Palladium/Copper-Catalyzed C-C Cross-Coupling (Sonogashira Coupling)

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

Logical Relationship Diagram

Caption: Key components and their relationship in the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

-

This compound hydrochloride

-

Terminal alkyne

-

Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂))

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Procedure:

-

To a Schlenk flask, add this compound hydrochloride (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂ at 2-5 mol%), and copper(I) iodide (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite®, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data

| Nucleophile (Alkyne) | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | THF | 60 | 12 | ~75-85 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | DMF | RT | 20 | ~80-90 |

| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA (2.0) | Toluene | 80 | 16 | ~70-80 |

IV. Copper-Catalyzed C-O Cross-Coupling (Ullmann Condensation)

The Ullmann condensation is a classic method for the formation of diaryl ethers, coupling an aryl halide with a phenol in the presence of a copper catalyst.

Experimental Protocol: General Procedure for Ullmann Condensation

Materials:

-

This compound hydrochloride

-

Phenol derivative

-

Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

-

Ligand (e.g., L-proline, 1,10-phenanthroline)

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

-

High-boiling polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

-

In a sealable reaction vessel, combine this compound hydrochloride (1.0 equiv.), the phenol (1.5-2.0 equiv.), the copper catalyst (e.g., CuI at 10-20 mol%), the ligand (e.g., L-proline at 20-40 mol%), and the base (e.g., K₂CO₃ at 2.0-3.0 equiv.).

-

Add the solvent.

-

Seal the vessel and heat the mixture to 120-160 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-